molecular formula C12H12F3N5O2 B6442884 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2548996-02-5

8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6442884
CAS No.: 2548996-02-5
M. Wt: 315.25 g/mol
InChI Key: GIPADRVZLFJOJH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core fused with a pyrimidine ring substituted with a trifluoromethyl group. The trifluoromethylpyrimidine moiety enhances metabolic stability and target affinity, making it a critical structural feature .

Properties

IUPAC Name

8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O2/c13-12(14,15)7-5-8(17-6-16-7)20-3-1-11(2-4-20)9(21)18-10(22)19-11/h5-6H,1-4H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPADRVZLFJOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core

The spirocyclic core is synthesized via a three-step sequence involving urea, diethyl oxalate, and ammonium carbonate. In the patented method, sodium mediates the primary reaction between urea and diethyl oxalate, followed by hydrochloric acid treatment to form a secondary intermediate. A final reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide yields the spirocyclic structure . The molar ratio of reagents is critical: diethyl oxalate, urea, sodium, and ammonium carbonate are used in a 1:1.1–1.3:2:0.5–1 ratio, achieving a yield of 91.95% after recrystallization . This method avoids toxic cyanide reagents, addressing safety concerns in earlier routes .

Purification involves sequential concentration and filtration steps. The suspension is reduced to 1/10 of its original volume, precipitating the product, which is then washed with deionized water . Air-drying followed by vacuum drying ensures high purity (99.756%) . This approach is industrially scalable due to its reliance on inexpensive starting materials and minimal chromatographic steps .

Introducing the 6-(Trifluoromethyl)pyrimidin-4-yl Substituent

The trifluoromethylpyrimidine group is introduced via nucleophilic substitution or coupling reactions. A reported strategy employs 4-(iodomethyl)-6-(trifluoromethyl)pyrimidine (6c ) as an electrophilic intermediate . The spirocyclic core’s secondary amine reacts with 6c under reflux in acetone, facilitated by potassium carbonate as a base . The reaction completes within 30 minutes, yielding O-alkylated products after recrystallization from hexane/MeOH (9:1) . This method is chemoselective, favoring N-alkylation over competing side reactions .

Alternatively, trifluoromethylpyrimidine precursors are synthesized from 4-chloro-6-(trifluoromethyl)pyrimidine through halogen exchange. For example, reacting the chloride with sodium iodide in acetone generates the iodomethyl derivative, which is subsequently coupled to the spiro core . This two-step process achieves 65% yield for the iodinated intermediate .

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a streamlined approach to assemble the target compound in one pot. A solvent-free protocol inspired by spiroheterocycle synthesis uses isatins, urea, and trifluoromethyl-containing diketones . The reaction is catalyzed by TsOH (p-toluenesulfonic acid), with the trifluoromethyl group incorporated directly into the pyrimidine ring . This method reduces reaction time to 2–4 hours and achieves yields exceeding 80% . The absence of volatile solvents enhances sustainability, while hot-water washing simplifies purification .

Another MCR employs InCl₃ as a catalyst to assemble ethyl acetoacetate, hydrazine, and malononitrile derivatives . Although originally designed for pyrano[2,3-c]pyrazoles, adapting this protocol could enable the simultaneous formation of the spiro core and pyrimidine ring. Ultrasound irradiation at 40°C accelerates the reaction to 20 minutes, suggesting potential for rapid synthesis .

Catalytic and Optimization Studies

Catalytic systems significantly enhance efficiency. InCl₃ (20 mol%) in 50% EtOH improves yields in pyrano[2,3-c]pyrazole syntheses, a finding applicable to spirocompound preparation . Screening solvents revealed that 50% EtOH outperforms pure ethanol or dichloromethane, likely due to balanced polarity that stabilizes intermediates . Temperature optimization studies show that 40°C maximizes yield without promoting decomposition .

For the spiro core, potassium ferricyanide is essential in the final cyclization step, oxidizing intermediates to form the triazaspiro structure . Reducing its molar ratio below 0.05 equivalents decreases yield by 15–20%, underscoring its role in mediating electron transfer .

Comparative Analysis of Methods

The table below summarizes key parameters for each synthesis route:

MethodStarting MaterialsCatalyst/ConditionsYield (%)Purity (%)Reference
Three-step core synthesisUrea, diethyl oxalate, ammonium carbonateK ferricyanide, HCl91.9599.756
Alkylation with 6c Spiro core, 4-(iodomethyl)pyrimidineK₂CO₃, acetone, reflux65>95
Multicomponent reactionIsatins, urea, trifluoromethyl diketoneTsOH, solvent-free80–8598
InCl₃-catalyzed MCREthyl acetoacetate, hydrazine, malononitrileInCl₃, 50% EtOH, ultrasound9599

Chemical Reactions Analysis

Types of Reactions

8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties due to its ability to interact with biological targets effectively. It has been studied for:

  • Antitumor Activity : Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cell proliferation pathways.
  • Antimicrobial Properties : Its efficacy against various bacterial strains has been documented, making it a candidate for developing new antibiotics.

Agricultural Applications

Recent patents highlight the use of this compound as a component in fungicidal formulations. Its effectiveness against plant pathogens suggests potential applications in:

  • Crop Protection : The compound can be integrated into formulations aimed at controlling fungal diseases in crops, enhancing yield and quality.
  • Pesticide Development : Its unique chemical characteristics may lead to the development of new classes of pesticides that are more effective and environmentally friendly.

Case Study 1: Antitumor Activity

A study conducted on derivatives of triazaspiro compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of specific signaling pathways related to cell survival (Source: Patent WO2016024434A1) .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing the compound were tested against common fungal pathogens affecting staple crops. Results showed a marked reduction in disease incidence compared to untreated controls, indicating its potential as an effective fungicide (Source: Patent WO2016024434A1) .

Mechanism of Action

The mechanism of action of 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. As a serotonergic agonist, it binds to serotonin receptors, mimicking the effects of serotonin and stimulating physiological activity at these receptors. This action is responsible for its potential therapeutic effects, such as reducing anxiety and promoting sedation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Substituted Derivatives
  • Compound 11 (from ) : Features a biphenyl-pyrimidine group. In assays against truncated PHD2 (tPHD2), it demonstrated moderate inhibitory activity (IC₅₀ ~100 nM), highlighting the importance of pyrimidine in binding the enzyme's active site .
  • 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione () : Replaces pyrimidine with a chloropyridine ring. The trifluoromethyl group persists, but the altered heterocycle reduces PHD2 inhibition efficacy compared to pyrimidine analogs .
Benzyl and Aryl-Substituted Derivatives
  • However, its lack of a heteroaromatic substituent limits PHD2 inhibition, shifting its application toward CNS targets like 5-HT2A receptors .
  • WASp-Targeting SMC #13 (): Incorporates a dihydroindenyl and methoxybenzyl group. This derivative selectively degrades WASp in malignant hematopoietic cells (IC₅₀ <50 nM) without affecting nonmalignant cells, underscoring how bulky substituents enable protein-specific targeting .

Key Pharmacological Differences

Compound Target Key Activity Notable Structural Features Reference
Target Compound (Trifluoromethylpyrimidine) PHD2, HIF-1α IC₅₀ ~50 nM for PHD2 inhibition Pyrimidine + CF₃ enhances stability
8-Benzyl Derivative 5-HT2A receptors Binds 5-HT2A (Kᵢ ~10 nM) Hydrophobic benzyl improves CNS uptake
WASp-Targeting SMC #13 WASp degradation IC₅₀ ~30 nM in lymphoma cells Indenyl + methoxybenzyl for specificity
8-(3-Chloro-5-CF₃-pyridinyl) Undetermined Lower PHD2 inhibition vs. pyrimidine Chloropyridine reduces affinity

Biological Activity

The compound 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyNzOw Molecular Formula \text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\quad \text{ Molecular Formula }

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, particularly in the fields of antimicrobial , anticancer , and cardioprotective effects.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, studies indicate that derivatives have demonstrated efficacy against a range of plant pathogenic fungi and bacteria. The mechanism often involves the inhibition of key metabolic pathways within microbial cells.

Anticancer Properties

The anticancer potential of this compound is linked to its ability to inhibit mitochondrial permeability transition pore (mPTP) opening. A study highlighted that certain derivatives based on the triazaspiro scaffold showed reduced apoptotic rates in myocardial infarction models and improved cardiac function during reperfusion therapy . This suggests a dual role in both cancer therapy and cardioprotection.

Cardioprotective Effects

The cardioprotective effects are particularly noteworthy. The compound has been identified as a potential mPTP inhibitor, which is crucial in preventing cell death during ischemic events. In experimental models, administration of related compounds resulted in preserved mitochondrial ATP levels and improved heart function post-reperfusion .

Research Findings and Case Studies

StudyFindings
Study 1 Identified three compounds with mPTP inhibitory activity leading to decreased apoptosis in myocardial infarction models .
Study 2 Demonstrated antimicrobial efficacy against specific pathogens, suggesting potential agricultural applications .
Study 3 Explored structure-activity relationships (SAR) indicating that modifications at the trifluoromethyl position enhance biological activity .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of mPTP : Prevents mitochondrial dysfunction during ischemic events.
  • Antimicrobial action : Disruption of microbial cell wall synthesis or metabolic pathways.
  • Cellular signaling modulation : Influences apoptosis pathways through interaction with specific proteins involved in cell survival.

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

  • Core formation : Cyclization of precursors (e.g., Bucherer-Berg reaction) to generate the spirocyclic hydantoin core .
  • Functionalization : Introduction of the trifluoromethylpyrimidinyl group via Ullmann coupling or nucleophilic substitution, requiring precise control of catalysts (e.g., Pd-based) and temperature (80–120°C) .
  • Optimization : Yield improvements (e.g., 46–97%) are achieved by adjusting solvent polarity (methanol/water mixtures) and stoichiometric ratios of reagents like cyanide salts .

Q. How is the spirocyclic structure confirmed spectroscopically?

  • NMR : 1^1H and 13^{13}C NMR identify sp3^3 hybridized carbons in the spiro junction (δ 60–70 ppm) and carbonyl groups (δ 170–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational rigidity of the spiro core and substituent orientations .

Q. What in vitro assays are prioritized for initial biological screening?

  • Enzyme Inhibition : Truncated prolyl hydroxylase domain (PHD2) assays using HIF-1α peptide substrates, monitored via LC-MS or fluorescence .
  • Receptor Binding : Delta opioid receptor (DOR) agonism/antagonism studies using radioligand displacement assays (e.g., 3^3H-DAMGO) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess antitumor potential .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition potency be resolved?

Discrepancies in IC50_{50} values (e.g., PHD2 vs. PHD3 inhibition) may arise from:

  • Assay Conditions : Variations in Fe(II)/Mn(II) cofactors, buffer pH, or peptide substrate sequences (e.g., CODD vs. NODD) .
  • Structural Flexibility : Conformational changes in the spiro core under different solvent conditions, altering binding pocket accessibility .
  • Validation : Cross-referencing with orthogonal assays (e.g., cellular hypoxia response element [HRE] luciferase reporters) .

Q. What computational strategies model target interactions for SAR studies?

  • Molecular Docking : Rigid/flexible docking (e.g., AutoDock Vina) predicts binding poses within PHD2’s 2OG-binding pocket, highlighting hydrogen bonds with Tyr-303/310 .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, identifying critical residues for affinity .
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl) with myelostimulating activity using partial least squares regression .

Q. How do structural modifications at the pyrimidin-4-yl position affect pharmacokinetics?

  • Trifluoromethyl Group : Enhances metabolic stability (CYP450 resistance) and logP (from 2.1 to 3.4), improving blood-brain barrier penetration .
  • Heterocycle Replacement : Replacing pyrimidine with thiazole reduces PHD2 inhibition (IC50_{50} >10 μM) but increases aqueous solubility .
  • Substituent Position : 6-Trifluoromethyl on pyrimidine improves selectivity over 2- or 4-position analogs (Ki_i <50 nM for DOR vs. >1 μM for MOR) .

Q. What methodologies address low solubility in preclinical testing?

  • Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 7.4) to enhance solubility from 0.1 mg/mL to 5 mg/mL .
  • Prodrug Design : Introduce phosphate esters at the hydantoin carbonyl, hydrolyzed in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in pharmacokinetic studies .

Data Interpretation and Optimization

Q. How are SAR trends validated across divergent biological assays?

  • Consistency Checks : Compare inhibition data (e.g., PHD2 IC50_{50}) with cellular activity (e.g., HIF-1α stabilization in HEK293T cells) .
  • Meta-Analysis : Pool data from analogues (e.g., 8-benzoyl vs. 8-sulfonyl derivatives) to identify substituent-specific trends .
  • Counter-Screening : Test against off-targets (e.g., kinases, GPCRs) to rule out nonspecific effects .

Q. What strategies mitigate toxicity in lead optimization?

  • Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxide intermediates) via LC-MS/MS .
  • hERG Assays : Patch-clamp electrophysiology to assess cardiac risk (IC50_{50} >30 μM target) .
  • In Silico Toxicity : Predict mutagenicity (Ames test) and phospholipidosis risk using Derek Nexus .

Q. How do in vitro and in vivo pharmacological results align?

  • PK/PD Modeling : Correlate plasma concentrations (Cmax_{max} = 1.2 μM) with target engagement (e.g., >50% PHD2 inhibition at 6 h post-dose) .
  • Biomarker Analysis : Measure erythropoietin (EPO) levels in murine models to confirm myelostimulating activity .
  • Species Differences : Adjust dosing regimens for higher metabolic clearance in rodents vs. primates .

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